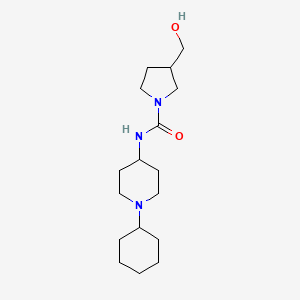![molecular formula C17H14Cl2N2O2 B6640556 N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide, commonly known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in various fields of scientific research. This compound belongs to a class of drugs known as PPARδ agonists, which have been found to have a wide range of applications in the fields of medicine, biochemistry, and physiology. In
Applications De Recherche Scientifique
GW 501516 has been extensively studied for its potential use in various fields of scientific research. In the field of medicine, it has been found to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In the field of biochemistry, it has been found to have potential applications in the study of lipid metabolism, gene expression, and cellular signaling pathways. In the field of physiology, it has been found to have potential applications in the study of exercise physiology, muscle metabolism, and endurance performance.
Mécanisme D'action
GW 501516 works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. When activated, PPARδ increases the expression of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis. This leads to an increase in fatty acid oxidation, glucose uptake, and endurance performance.
Biochemical and Physiological Effects:
GW 501516 has been found to have several biochemical and physiological effects. In animal studies, it has been found to increase endurance performance, improve glucose tolerance, and reduce body fat. It has also been found to increase the expression of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GW 501516 in lab experiments is its ability to activate the PPARδ receptor, which can lead to a wide range of physiological effects. However, one limitation is that it can be difficult to control the dosage and administration of the drug, which can lead to inconsistent results.
Orientations Futures
There are several future directions for research on GW 501516. One area of research is the potential use of the drug in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of research is the potential use of the drug in the study of exercise physiology, muscle metabolism, and endurance performance. Additionally, there is a need for further research on the long-term effects of the drug, as well as its potential side effects.
Méthodes De Synthèse
GW 501516 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,5-dichlorophenylacetic acid with thionyl chloride to form 3,5-dichlorophenylacetyl chloride. The second step involves the reaction of 3,5-dichlorophenylacetyl chloride with 2-hydroxyethylamine to form N-(2-hydroxyethyl)-3,5-dichlorophenylacetamide. The final step involves the reaction of N-(2-hydroxyethyl)-3,5-dichlorophenylacetamide with indole-4-carboxylic acid to form GW 501516.
Propriétés
IUPAC Name |
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-11-6-10(7-12(19)8-11)16(22)9-21-17(23)14-2-1-3-15-13(14)4-5-20-15/h1-8,16,20,22H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDNFHYJQYAZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC(C3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)

![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

